![molecular formula C17H16N4OS B5881549 N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5881549.png)
N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea
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Overview
Description
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized from arylamines . The reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate gave 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones .Scientific Research Applications
Corrosion Inhibition
In industrial settings, corrosion of metals is a significant concern. DMTU has been investigated as a corrosion inhibitor. When added to metal surfaces, it forms a protective layer, preventing oxidation and corrosion. Its effectiveness depends on factors such as concentration, pH, and the specific metal alloy.
Mechanism of Action
Target of Action
The primary targets of N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N’-phenylurea are currently unknown .
Mode of Action
Without specific information on the compound’s targets, it’s challenging to detail its mode of action . Based on its structural similarity to other thiadiazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and therapeutic potential .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N’-phenylurea .
properties
IUPAC Name |
1-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-11-8-9-13(10-12(11)2)15-20-21-17(23-15)19-16(22)18-14-6-4-3-5-7-14/h3-10H,1-2H3,(H2,18,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUMZCRHJHERKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(S2)NC(=O)NC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(3,4-Dimethylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea |
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